molecular formula C18H18N2O8S B5218890 4-O-ethyl 2-O-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

4-O-ethyl 2-O-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B5218890
M. Wt: 422.4 g/mol
InChI Key: CUDLNHUPHPANHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-ethyl 2-O-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-ethyl 2-O-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-O-ethyl 2-O-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-O-ethyl 2-O-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-ethyl 2-O-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O8S/c1-5-28-17(22)13-9(2)14(18(23)27-4)29-16(13)19-15(21)10-6-7-12(26-3)11(8-10)20(24)25/h6-8H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLNHUPHPANHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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